molecular formula C11H10BrN3OS B12379123 4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide

4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide

Cat. No.: B12379123
M. Wt: 312.19 g/mol
InChI Key: IMMYNZJEOGNQTM-UHFFFAOYSA-N
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Description

4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide is a compound that features a thiazole ring, which is known for its diverse biological activities The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity

Preparation Methods

The synthesis of 4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to the disruption of biochemical pathways, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar compounds to 4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C11H10BrN3OS

Molecular Weight

312.19 g/mol

IUPAC Name

4-[(5-bromo-1,3-thiazol-2-yl)amino]-N-methylbenzamide

InChI

InChI=1S/C11H10BrN3OS/c1-13-10(16)7-2-4-8(5-3-7)15-11-14-6-9(12)17-11/h2-6H,1H3,(H,13,16)(H,14,15)

InChI Key

IMMYNZJEOGNQTM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(S2)Br

Origin of Product

United States

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